molecular formula C31H26ClN3O4S B13957285 4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide CAS No. 593238-82-5

4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B13957285
CAS No.: 593238-82-5
M. Wt: 572.1 g/mol
InChI Key: FWCAQFXTLKYDIC-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound that features a combination of benzoxazole, chlorobenzyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often involves the coupling of the intermediate with 3-methoxybenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
  • 4-[(4-chlorobenzyl)oxy]-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
  • 4-[(4-chlorobenzyl)oxy]-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

Uniqueness

The uniqueness of 4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

593238-82-5

Molecular Formula

C31H26ClN3O4S

Molecular Weight

572.1 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C31H26ClN3O4S/c1-18-14-19(2)28-25(15-18)34-30(39-28)21-6-11-24(12-7-21)33-31(40)35-29(36)22-8-13-26(27(16-22)37-3)38-17-20-4-9-23(32)10-5-20/h4-16H,17H2,1-3H3,(H2,33,35,36,40)

InChI Key

FWCAQFXTLKYDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC)C

Origin of Product

United States

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